molecular formula C12H14FN B2849565 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287321-02-0

3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2849565
CAS No.: 2287321-02-0
M. Wt: 191.249
InChI Key: OOIFBQUSVPFIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of the bicyclo[1.1.1]pentane core makes these compounds valuable in various fields, including medicinal chemistry, due to their ability to act as bioisosteres for more common aromatic systems .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIFBQUSVPFIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain aromatic systems, allowing it to bind to biological targets with high affinity. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

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